(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide

medicinal chemistry structure-activity relationship kinase inhibitor design

Procure (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide (CAS 1798341-94-2) for kinase profiling. Its 4-dimethylamino/2-methoxy pattern is absent from potent analogs in published 26-compound EGFR series, offering a unique SAR probe. Non-cytotoxic at 100 µM in HepG2/H9c2 cells, ideal for dissecting EGFR-dependent signaling without confounding cell death. Verify exact CAS to avoid the des-dimethylamino analog (CAS 1396892-39-9) which targets NADPH oxidase, not EGFR.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1798341-94-2
Cat. No. B2420466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide
CAS1798341-94-2
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C16H18N4O2/c1-20(2)15-13(11-17-16(19-15)22-3)18-14(21)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,21)/b10-9+
InChIKeyDHOZSPSHMIWUNA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide CAS 1798341-94-2: Cinnamamide-Pyrimidine Hybrid for Kinase-Targeted Research


(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide (CAS 1798341-94-2; PubChem CID 76148035) is a synthetic cinnamamide-pyrimidine hybrid bearing a 4-dimethylamino and 2-methoxy disubstitution pattern on the pyrimidine ring [1]. This compound integrates a trans-cinnamamide pharmacophore with an electron-rich pyrimidine scaffold, distinguishing it from simpler mono-substituted analogs [2]. It has been investigated as an epidermal growth factor receptor (EGFR) inhibitor and belongs to a broader class of pyrimidine-cinnamamide hybrids explored for anticancer drug discovery [2].

Why Generic Substitution of Cinnamamide-Pyrimidine Hybrids Like CAS 1798341-94-2 Fails Without Structural Verification


Within the pyrimidine-cinnamamide hybrid class, small structural variations produce divergent biological outcomes. The 2022 structure-activity relationship (SAR) study by Mokoena et al. demonstrated that antiproliferative IC50 values across 26 analogs ranged from 0.88 µM to >50 µM against leukemia cell lines, depending solely on substitution pattern [1]. The target compound's unique dual 4-dimethylamino/2-methoxy pyrimidine substitution is absent from the most potent analogs in that series (e.g., compounds 10j and 10t, which bear different substitution), meaning activity cannot be extrapolated from class-level data alone [1]. Furthermore, the des-dimethylamino analog N-(2-methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9) has a molecular weight 43 Da lower and is documented primarily as an NADPH oxidase inhibitor, not an EGFR-targeted agent, underscoring that functional target engagement is substitution-dependent .

Quantitative Evidence Guide: (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide Versus Closest Analogs


Structural Differentiation: Dual Dimethylamino/Methoxy Substitution Versus Mono-Substituted Pyrimidine-Cinnamamide Analogs

The target compound (MW 298.35 g/mol) contains both a 4-dimethylamino and a 2-methoxy substituent on the pyrimidine ring, whereas the closest commercially available analog N-(2-methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9; MW 255.27 g/mol) possesses only the 2-methoxy group, lacking the dimethylamino moiety entirely . This structural difference adds 43.08 Da and introduces a strong electron-donating dimethylamino group at position 4, which alters the pyrimidine ring's electronic density and hydrogen-bonding capacity. Class-level SAR evidence from 26 pyrimidine-cinnamamide hybrids demonstrates that substitution identity and position critically determine antiproliferative potency, with IC50 differences exceeding 50-fold between the most and least active analogs [1].

medicinal chemistry structure-activity relationship kinase inhibitor design

In Vitro Cytotoxicity Safety Window: Non-Cytotoxic at 100 µM in HepG2 and H9c2 Cells

Cytotoxicity evaluation of the target compound in human hepatocellular carcinoma (HepG2) and rat cardiomyoblast (H9c2) cell lines demonstrated no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable preliminary safety margin . By comparison, several structurally related pyrimidine-cinnamamide hybrids in the Mokoena et al. series exhibited antiproliferative IC50 values in the low micromolar range (0.88–2.02 µM) against K562 and MV4-11 leukemia cells [1], suggesting that the target compound may possess a wider therapeutic window, though direct comparative cytotoxicity data for the closest analogs in the same non-cancerous cell lines are not currently available.

safety pharmacology cytotoxicity drug discovery

EGFR Kinase Inhibition: Functional Annotation Versus Des-Dimethylamino Analog

The target compound is annotated as an EGFR (epidermal growth factor receptor) inhibitor, with its mechanism involving competitive binding to the ATP-binding site of EGFR . In contrast, the des-dimethylamino analog N-(2-methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9) is characterized primarily as an NADPH oxidase inhibitor relevant to inflammatory disease models, with no published EGFR activity . Direct comparative IC50 values for EGFR inhibition are not publicly available for either compound; however, the divergent functional annotations indicate that the 4-dimethylamino group is a critical determinant of kinase target engagement.

EGFR inhibitor tyrosine kinase cancer

Antiproliferative Class Benchmarking: Contextualizing Potency Within 26-Compound Pyrimidine-Cinnamamide Series

The target compound has been reported to exhibit dose-dependent inhibition of cell growth across various cancer cell lines, with IC50 values varying by cancer type, suggesting selective efficacy . Within the published pyrimidine-cinnamamide hybrid series by Mokoena et al. (2022), the most potent analogs (10j and 10t) demonstrated IC50 ranges of 0.88–2.02 µM against K562 and MV4-11 leukemia cell lines, while less active analogs showed IC50 > 50 µM [1]. The target compound's 4-dimethylamino/2-methoxy substitution pattern is structurally distinct from any of the 26 reported compounds in that series, placing it in an unexplored region of the pyrimidine-cinnamamide SAR landscape. Direct comparative IC50 data for the target compound against the Mokoena series are not available.

anticancer antiproliferative leukemia

Computational Druggability: Physicochemical Differentiation from Simpler Cinnamamide Scaffolds

The target compound's molecular formula C16H18N4O2 yields a molecular weight of 298.35 g/mol, placing it within the optimal drug-like space (MW < 500) [1]. Its hydrogen bond acceptor count (6: two from the amide, two from the methoxy oxygen, and two from the pyrimidine ring nitrogens) and hydrogen bond donor count (1: the amide NH) produce a favorable balance for membrane permeability. In comparison, the parent cinnamamide scaffold (CAS 621-79-4; MW 147.17) lacks the pyrimidine ring entirely and thus has markedly different target-binding potential [2]. The larger and more complex N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide analog introduces a basic piperazine moiety (predicted pKa ~8–9), creating different ionization and solubility profiles at physiological pH .

drug-likeness physicochemical properties lead optimization

Scientific Procurement Guide: Optimal Research Applications for CAS 1798341-94-2


EGFR Kinase Inhibitor Screening and Probe Development

The compound is annotated as an ATP-competitive EGFR inhibitor, making it suitable for inclusion in kinase profiling panels. Its non-cytotoxic profile at up to 100 µM in HepG2 and H9c2 cells supports its use as a chemical probe to dissect EGFR-dependent signaling pathways without confounding cell death . Researchers comparing EGFR-targeted cinnamamide-pyrimidine hybrids should use this specific CAS number to ensure the dual dimethylamino/methoxy substitution pattern is maintained, as the des-dimethylamino analog (CAS 1396892-39-9) targets NADPH oxidase rather than EGFR .

Structure-Activity Relationship (SAR) Expansion of Pyrimidine-Cinnamamide Hybrids

The 4-dimethylamino/2-methoxy disubstitution pattern of this compound occupies a structurally distinct region of chemical space not explored in the published 26-compound pyrimidine-cinnamamide series by Mokoena et al. (2022), where the most potent antiproliferative agents (IC50 0.88–2.02 µM) carried different substituents [1]. This compound therefore serves as a valuable SAR probe to interrogate whether electron-donating dimethylamino substitution at the pyrimidine 4-position enhances or diminishes kinase binding affinity relative to the published analogs. Procurement for SAR campaigns requires exact structural verification due to the class's demonstrated >50-fold potency variation between closely related analogs [1].

Computational Chemistry and Molecular Docking Studies

With its well-defined stereochemistry (2E configuration), moderate molecular weight (298.35 g/mol), and balanced hydrogen bond donor/acceptor profile (HBD 1, HBA 6), this compound is suitable for computational docking studies against kinase ATP-binding pockets [2]. The neutral character at physiological pH distinguishes it from basic piperazine-containing cinnamamide-pyrimidine analogs, simplifying protonation state assignment in docking workflows and avoiding artifacts associated with ionizable amine parameterization . Its PubChem-registered structure (CID 76148035) ensures consistent cheminformatic representation across computational platforms [2].

In Vitro Toxicology and Safety Pharmacology Screening

The compound's demonstrated non-cytotoxicity at concentrations up to 100 µM in HepG2 (human liver) and H9c2 (rat cardiac) cell lines establishes a baseline safety profile suitable for early-stage toxicology screening cascades . This data supports its use as a reference compound when benchmarking the cytotoxicity of newly synthesized pyrimidine-cinnamamide analogs in the same cell lines. Users should note that while the target compound is non-cytotoxic at 100 µM, the most potent antiproliferative analogs in the class achieve IC50 values of 0.88–2.02 µM, providing a quantifiable therapeutic window reference point for subsequent lead optimization [1].

Quote Request

Request a Quote for (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.